Product packaging for 5-Methoxy-2-phenylbenzonitrile(Cat. No.:CAS No. 934691-48-2)

5-Methoxy-2-phenylbenzonitrile

Cat. No.: B582070
CAS No.: 934691-48-2
M. Wt: 209.248
InChI Key: XCABJPHZVKTLOY-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenylbenzonitrile is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The compound's structure, featuring a biphenyl system with a methoxy electron-donating group and a nitrile electron-withdrawing group, provides a versatile platform for the design and synthesis of novel bioactive molecules. The nitrile group (CN) is a key functionality in over 30 approved pharmaceuticals and plays several critical roles in small molecule inhibitors, often acting as a hydrogen bond acceptor to enhance binding affinity with biological targets or serving as a bioisostere for carbonyl groups . The methoxy-phenyl moiety is a common structural element found in compounds investigated as potent and selective inhibitors of enzymes like monoamine oxidase (MAO) . Researchers also utilize similar methoxy-substituted aromatic nitriles as core building blocks in developing modulators for nuclear receptors, such as the Pregnane X Receptor (PXR) , and in the synthesis of complex molecules with potential antiproliferative activities . This combination of features makes this compound a valuable intermediate for probing structure-activity relationships (SAR) and developing chemical tools for biochemical and pharmacological studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B582070 5-Methoxy-2-phenylbenzonitrile CAS No. 934691-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-13-7-8-14(12(9-13)10-15)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCABJPHZVKTLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743109
Record name 4-Methoxy[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934691-48-2
Record name 4-Methoxy[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methoxy 2 Phenylbenzonitrile and Structural Analogs

Transition Metal-Catalyzed Cross-Coupling Approaches for Biphenyl (B1667301) Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. fishersci.esmdpi.com These methods have revolutionized the way organic chemists approach the synthesis of complex molecules.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely used and robust method for the synthesis of biphenyls. fishersci.esacademie-sciences.fr This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base. fishersci.eslibretexts.org The catalytic cycle is understood to proceed through oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

A specific synthesis of 5-Methoxy-2-phenylbenzonitrile has been achieved using this method, starting from 2-bromo-5-methoxybenzonitrile (B150773) and phenylboronic acid. uni-muenchen.de The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a sodium carbonate base. uni-muenchen.de The versatility of the Suzuki-Miyaura coupling allows for a broad range of functional groups to be tolerated on both coupling partners, making it a highly valuable tool in organic synthesis. nih.govrsc.org The reactivity of the aryl halide partner generally follows the trend of I > Br > OTf >> Cl. fishersci.es

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Aryl HalideBoronic Acid/EsterCatalystBaseProductReference
2-bromo-5-methoxybenzonitrilephenylboronic acidPd(PPh₃)₄Na₂CO₃This compound uni-muenchen.de
4-bromoanisolephenylboronic acidPd(OAc)₂Cs₂CO₃4-methoxybiphenyl academie-sciences.fr
4-chlorobenzonitrilebenzofuran-2-yltrifluoroboratePd(OAc)₂/RuPhos-- nih.gov

Nickel-Catalyzed Kumada and Negishi Coupling Strategies

Nickel-catalyzed cross-coupling reactions, such as the Kumada and Negishi couplings, offer powerful alternatives for the synthesis of biphenyls. organic-chemistry.orgorganic-chemistry.org The Kumada coupling utilizes Grignard reagents (organomagnesium halides) and was one of the first transition metal-catalyzed cross-coupling reactions developed. organic-chemistry.org It is a cost-effective method for producing unsymmetrical biaryls, though it is limited by the reactivity of the Grignard reagent towards certain functional groups. organic-chemistry.org Nickel catalysts are often preferred for their lower cost compared to palladium. researchgate.net

The Negishi coupling, on the other hand, employs organozinc reagents. organic-chemistry.org This method is known for its high functional group tolerance and has been successfully used in the synthesis of a wide variety of biaryl compounds. organic-chemistry.orgnih.gov Both Ni(0) and Ni(II) complexes can serve as catalysts or pre-catalysts in these reactions. mdpi.comnih.gov The catalytic cycle for these nickel-catalyzed reactions is thought to involve Ni(I) and Ni(III) intermediates in some cases. researchgate.net While specific examples for the direct synthesis of this compound using these methods are not detailed in the provided context, the general applicability to substituted aryl halides makes them relevant. For instance, nickel-catalyzed Kumada coupling of aryl chlorides with phenylmagnesium chloride can produce biphenyl derivatives. mdpi.com

Table 2: Overview of Nickel-Catalyzed Cross-Coupling Reactions
Coupling ReactionOrganometallic ReagentAryl Halide/ElectrophileCatalyst SystemKey FeaturesReference
Kumada CouplingGrignard Reagents (ArMgX)Aryl Halides (Cl, Br, I)Ni(I) or Ni(II) complexesCost-effective, suitable for sterically less-demanding substrates. organic-chemistry.orgmdpi.com
Negishi CouplingOrganozinc Reagents (ArZnX)Aryl Halides, TriflatesNi(II) complexes (e.g., NiCl₂(dppe))High functional group tolerance, applicable to a range of substrates. organic-chemistry.orgnih.govnih.gov

Ullmann Reaction Variants for Carbon-Carbon Bond Construction

The Ullmann reaction is a classical method for the synthesis of symmetrical and unsymmetrical biaryls, traditionally involving the copper-promoted coupling of aryl halides. wikipedia.orggoogle.comorganic-chemistry.org These reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts, sometimes in combination with other metals, and can proceed under milder conditions. wikipedia.orgorganic-chemistry.org

While the classic Ullmann reaction focuses on the formation of C-C bonds, Ullmann-type reactions also encompass the formation of C-O, C-S, and C-N bonds. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a copper(I) intermediate that undergoes oxidative addition with an aryl halide. organic-chemistry.org Asymmetric versions of the Ullmann coupling have also been developed, often employing chiral auxiliaries to control the stereochemistry of the resulting biaryl. beilstein-journals.orgrsc.org

Alternative and Specialized Synthetic Routes for Benzonitrile (B105546) Derivatives

Beyond transition metal-catalyzed cross-coupling, other synthetic strategies are available for the preparation of functionalized benzonitriles.

Nucleophilic Aromatic Substitution Methodologies

Nucleophilic aromatic substitution (SₙAr) provides a direct route to functionalized aromatic compounds, including benzonitriles. masterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.comdaneshyari.com The presence of electron-withdrawing groups, such as a nitrile (-CN) group, on the aromatic ring facilitates this reaction. masterorganicchemistry.comnih.gov

The synthesis of phenoxybenzonitrile derivatives, which are structurally related to this compound, often involves the nucleophilic aromatic substitution of a halogenated benzonitrile with a phenoxide. The reactivity of the leaving group typically follows the order F > Cl > Br > I. masterorganicchemistry.com For instance, the synthesis of 4-(4-methylphenoxy)benzonitrile involves the reaction of 4-methylphenol with 2-chlorobenzonitrile (B47944) in the presence of a base. While direct SₙAr on a methoxy-substituted benzonitrile to form a C-C bond is less common, related transformations where a methoxy (B1213986) group is displaced have been reported. nsf.gov

Meyers Oxazoline (B21484) Method in Biaryl Synthesis

The Meyers oxazoline method is a powerful strategy for the synthesis of unsymmetrical biaryls, particularly those containing a carboxylic acid or a derivative thereof. google.com This multi-step process involves converting a carboxylic acid group into an oxazoline. google.com The oxazoline group serves two purposes: it activates a nearby group (like a methoxy group) for nucleophilic substitution by an organometallic reagent (such as a Grignard or aryllithium reagent) and protects the carboxyl group from being attacked by the nucleophile. google.com

For example, 2-methoxybenzoic acid can be converted to the corresponding oxazoline derivative. This intermediate then reacts with an aryl Grignard reagent, leading to the displacement of the methoxy group and the formation of a biaryl oxazoline. google.combeilstein-journals.org The oxazoline can then be hydrolyzed or otherwise converted to the desired functional group, such as a nitrile. google.com This method has been successfully applied to the synthesis of 2-(4'-methylphenyl)benzonitrile from 2-methoxybenzoic acid and p-tolyl-magnesium bromide, followed by conversion of the oxazoline to the nitrile. google.com

Direct C-H Activation Approaches

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls, including 2-arylbenzonitriles, by forming a C-C bond directly from two C-H bonds. mdpi.com This approach circumvents the need for pre-functionalized starting materials, such as organometallic reagents or aryl halides, thus streamlining synthetic pathways and reducing waste. acsgcipr.orgnih.gov The synthesis of this compound and its structural analogs via C-H activation typically relies on transition metal catalysis, with palladium, rhodium, and iridium being the most prominent metals employed. nih.govrsc.orgdiva-portal.org The nitrile group often serves as an effective directing group, facilitating the selective functionalization of the ortho C-H bond. organic-chemistry.org

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a widely explored avenue for the direct arylation of benzonitriles. In these reactions, the nitrile group directs the palladium catalyst to the C-H bond at the ortho position, leading to the formation of a palladacycle intermediate. nih.gov This intermediate then reacts with an aryl coupling partner to afford the 2-arylbenzonitrile product.

A common catalytic system involves the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst. organic-chemistry.orgrsc.org The reaction often requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. nih.gov Various oxidants, such as copper(II) salts and silver salts, have been successfully employed. rsc.orgnih.gov The choice of solvent, base, and additives can significantly influence the reaction efficiency and yield.

Research by Du, Jiang, and Sun demonstrated a palladium-catalyzed ortho-halogenation of arylnitriles, which proceeds via a C-H activation mechanism using the cyano group as a directing group. organic-chemistry.org While this study focuses on halogenation, the initial C-H activation and formation of the palladacycle are key steps analogous to arylation. The optimized conditions involved Pd(OAc)₂ as the catalyst and p-toluenesulfonic acid (PTSA) as an additive in 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.org For substrates with strong electron-donating groups like the methoxy group in 4-methoxybenzonitrile, a competition with electrophilic substitution can occur. organic-chemistry.org

The direct C-H arylation of 2-phenylpyridine (B120327) derivatives, where a nitrogen-containing ring acts as the directing group, provides a well-studied model for understanding the arylation of benzonitriles. rsc.org These reactions highlight the versatility of palladium catalysis in forging aryl-aryl bonds via C-H activation.

Interactive Table: Palladium-Catalyzed C-H Functionalization of Nitrile-Containing Aromatic Compounds.

Catalyst Directing Group Coupling Partner Oxidant/Additive Solvent Product Type Reference
Pd(OAc)₂ Cyano N-Halosuccinimide PTSA DCE ortho-Halogenated arylnitrile organic-chemistry.org
Pd(OAc)₂ Amide Aryl Iodide AgOAc, Norbornene 1,2-dichloroethane meta-Arylated aniline nih.gov

Rhodium-Catalyzed C-H Activation

Rhodium catalysts offer an alternative and sometimes complementary approach to palladium for C-H activation. rsc.orgnih.gov Rhodium(III) catalysts, in particular, have been shown to be effective for the C-H arylation of various arenes. rsc.orgescholarship.org Similar to palladium systems, these reactions often proceed through a cyclometalation pathway where a directing group guides the catalyst to a specific C-H bond. nih.gov

While specific examples detailing the rhodium-catalyzed synthesis of this compound are not prevalent, the general methodology has been applied to a wide range of substrates. rsc.org The reactions can exhibit high functional group tolerance and can sometimes be performed under milder conditions compared to other methods. rsc.org For instance, rhodium-catalyzed C-H activation has been utilized for the synthesis of complex heterocyclic structures, demonstrating the robustness of this method. rsc.org

In some cases, rhodium catalysis can lead to different regioselectivity compared to palladium. For example, by employing specifically designed templates, rhodium catalysts have been used to achieve meta-C-H arylation of arenes. wiley.com This highlights the potential for tuning the reaction outcome by careful selection of the catalyst and directing group.

Interactive Table: Rhodium-Catalyzed C-H Activation Reactions.

Catalyst System Directing Group Coupling Partner Key Feature Solvent Product Class Reference
[Rh(COD)Cl]₂ / V₂O₅, TFA 2-hydroxy-4-methoxybenzonitrile Arylboronic acid meta-Arylation DCE meta-Arylated arenes wiley.com
Rh(III) catalyst Pyridine (B92270) N-Protected-imine Intermolecular coupling - Aryl-branched amines escholarship.org

Iridium-Catalyzed C-H Activation

Iridium-catalyzed C-H activation has gained prominence for its unique reactivity and selectivity, particularly in C-H borylation reactions which furnish versatile boronic ester intermediates. mdpi.comnih.govescholarship.org These intermediates can then be subjected to standard cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce an aryl group. This two-step sequence provides an indirect yet powerful method for the C-H arylation of benzonitriles.

Iridium catalysts, often in conjunction with bipyridine or phenanthroline ligands, can direct the borylation to C-H bonds that are sterically most accessible. mdpi.comnih.gov For benzonitrile derivatives, this often results in functionalization at the meta position relative to the cyano group, a selectivity that is complementary to the ortho-directing effect observed with palladium. nih.gov Research has shown that various functional groups, including nitriles and esters, are well-tolerated under iridium-catalyzed borylation conditions. mdpi.com

A one-pot iridium-catalyzed C-H borylation followed by a copper-mediated cyanation has been developed, showcasing the synthetic utility of the borylated intermediates. core.ac.uk While this specific sequence leads to dinitriles, it underscores the potential of iridium catalysis in the functionalization of arenes bearing a nitrile group. Furthermore, direct iridium-catalyzed C-H silylation of benzonitriles has also been reported, yielding silylated arenes that can be further functionalized. nih.gov

Interactive Table: Iridium-Catalyzed C-H Functionalization of Benzonitriles and Analogs.

Catalyst System Reagent Key Feature Regioselectivity Product Reference
[Ir(OMe)(COD)]₂ / dtbpy B₂pin₂ C-H Borylation Sterically controlled Aryl boronate ester mdpi.com
[Ir(COD)OMe]₂ / 2,9-Me₂-phen HSiMe(OTMS)₂ C-H Silylation meta to cyano group Aryl silane nih.gov

Advanced Characterization and Structural Elucidation of 5 Methoxy 2 Phenylbenzonitrile

Crystallographic Investigations

Crystallographic studies, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms and molecules in the solid state.

The data from single-crystal X-ray diffraction allows for a detailed analysis of the molecular conformation, which is the spatial arrangement of atoms. For biphenyl (B1667301) systems like 5-Methoxy-2-phenylbenzonitrile, a key conformational feature is the dihedral angle between the two phenyl rings. This angle is influenced by steric and electronic effects of the substituents.

Furthermore, these studies reveal the supramolecular architecture, which is how molecules are arranged in the crystal lattice through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. In similar structures, these interactions can lead to the formation of one-, two-, or three-dimensional networks. acs.org

Computational and Theoretical Chemistry Studies of 5 Methoxy 2 Phenylbenzonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for systems like 5-methoxy-2-phenylbenzonitrile.

Table 1: Representative Geometric Parameters of this compound from DFT Optimization (Note: As specific literature data is unavailable, this table represents typical parameters that would be calculated to understand the molecular structure.)

ParameterDescriptionPredicted ValueSignificance
C-C Bond LengthBridge between phenyl rings~1.49 ÅIndicates the degree of conjugation between the rings.
C-CN Bond LengthCyano group bond~1.44 ÅRelates to the strength and electronic nature of the nitrile substituent.
C-O Bond LengthMethoxy (B1213986) group ether bond~1.36 ÅReflects the influence of the aromatic system on the methoxy group.
Dihedral AngleTorsion angle between the two rings~40-50°Determines the degree of planarity and steric hindrance. A non-zero angle indicates a twisted conformation.

Frontier Molecular Orbital (FMO) Analysis and Modulations

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical indicators of a molecule's kinetic stability, electronic transport properties, and ability to participate in charge-transfer interactions. wikipedia.orgajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO would likely have significant contributions from the electron-withdrawing nitrile-substituted ring. The energy gap (ΔE) is a key parameter; a large gap implies high kinetic stability and low reactivity, whereas a smaller gap suggests the molecule is more easily excitable. ajchem-a.com Computational studies on similar methoxy-substituted homologs have been used to compare HOMO-LUMO energy levels and gaps. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Note: This table illustrates the type of data generated from FMO analysis and its general interpretation, as specific values for this compound are not published.)

OrbitalEnergy (eV)Description
HOMO ~ -6.2 eVHighest Occupied Molecular Orbital; represents the ability to donate an electron.
LUMO ~ -1.5 eVLowest Unoccupied Molecular Orbital; represents the ability to accept an electron.
ΔE (Gap) ~ 4.7 eVHOMO-LUMO energy gap; relates to chemical stability and electronic transition energy.

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions, including identifying intermediates and transition states. The most common synthesis of this compound is achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. uni-muenchen.deresearchgate.net This reaction couples 2-bromo-5-methoxybenzonitrile (B150773) with phenylboronic acid. uni-muenchen.de

DFT calculations are frequently used to map the potential energy surface of the Suzuki-Miyaura catalytic cycle, which consists of three primary steps. nih.gov

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (2-bromo-5-methoxybenzonitrile) to a Pd(0) complex. Computational studies help determine the energy barrier for this step, where the palladium center inserts itself into the carbon-bromine bond to form a Pd(II) intermediate.

Transmetalation : In this step, the phenyl group from the boronic acid (or its boronate derivative) is transferred to the palladium center, displacing the halide. This is often the rate-determining step, and computational models can clarify the precise mechanism and energetics, which can be controversial. pku.edu.cn

Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, creating the this compound product and regenerating the Pd(0) catalyst, allowing the cycle to continue. nih.gov

Studies on related systems have also explored nickel-catalyzed cross-coupling reactions to activate the relatively inert C-CN bond, demonstrating the power of computational methods to predict reactivity and guide catalyst development. nih.gov

Natural Transition Orbital (NTO) Analyses

When studying electronic excitations, such as those induced by light absorption, the description based on canonical molecular orbitals can be complex, often involving contributions from many different orbital-to-orbital transitions. joaquinbarroso.com Natural Transition Orbital (NTO) analysis is a computational technique that simplifies this picture by transforming the canonical orbitals into a compact and chemically intuitive representation of the excited state. github.io

The NTO method provides a minimal set of "hole" and "particle" orbitals that describe the dominant character of an electronic transition. researchgate.net The "hole" NTO represents the electron density vacated upon excitation (similar to the occupied orbital), while the "particle" NTO represents the electron density of the excited electron (similar to the virtual orbital). joaquinbarroso.comchemrxiv.org This approach is particularly useful for characterizing charge-transfer (CT) states in donor-acceptor systems or delocalized excitations in chromophores. joaquinbarroso.comchemrxiv.org

While NTO analysis is a powerful tool for understanding the photophysical properties of molecules, a review of the current literature indicates that specific NTO studies have not been performed on this compound.

Reactivity and Chemical Transformations of 5 Methoxy 2 Phenylbenzonitrile

Derivatization Strategies and Functional Group Interconversions

The functional groups of 5-Methoxy-2-phenylbenzonitrile can be selectively transformed to introduce new functionalities, highlighting its versatility as a synthetic building block. Key strategies focus on the interconversion of the nitrile and methoxy (B1213986) groups.

The nitrile group is a primary site for derivatization. One of the most significant transformations is its reduction to a primary amine. This is a crucial step in the synthesis of certain polycyclic compounds. For instance, treatment with a reducing agent mixture like lithium aluminum hydride (LAH) and aluminum chloride (AlCl₃) effectively converts the nitrile to an aminomethyl group, yielding 2-(aminomethyl)-5-methoxybiphenyl. uni-muenchen.de This primary amine can then participate in subsequent cyclization reactions. uni-muenchen.debeilstein-journals.org

Other potential interconversions, standard for the nitrile functional group, include hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. chemistrysteps.com Similarly, the methoxy group, an ether linkage, could potentially be cleaved to reveal a phenol (B47542) using strong acid reagents like hydrogen bromide, although this may compete with reactions at the nitrile group.

A summary of key derivatization reactions is presented below.

Starting MaterialReagent(s)ProductReaction Type
This compound1. LAH, AlCl₃2. H₂O2-(aminomethyl)-5-methoxybiphenylNitrile Reduction
This compoundH₃O⁺, heat5-Methoxy-[1,1'-biphenyl]-2-carboxylic acidNitrile Hydrolysis
This compoundH₂O₂, base5-Methoxy-[1,1'-biphenyl]-2-carboxamideNitrile Hydrolysis

Reactions Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can participate in a variety of addition and cyclization reactions. chemistrysteps.com Its strong electron-withdrawing nature polarizes the carbon-nitrogen triple bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles.

Reduction of the nitrile to a primary amine with reagents like LiAlH₄ is a common and pivotal transformation. uni-muenchen.dechemistrysteps.com Beyond simple reduction, the nitrile can react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones after hydrolysis of the intermediate imine. chemistrysteps.comrsc.org

Furthermore, the nitrile group is an essential precursor for the synthesis of phenanthridines. This transformation requires its conversion into an isocyanide (isonitrile). The resulting 2-isocyanobiphenyl derivative then undergoes radical-initiated cyclization to form the phenanthridine (B189435) scaffold. acs.orgacs.org This demonstrates that while the nitrile itself does not directly participate in the cyclization, its conversion to a different functional group at the same position is a key step in the synthetic strategy.

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) Core

The substitution patterns on the two aromatic rings of this compound are governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the reactivity of the two rings is vastly different. The ring bearing the methoxy and nitrile groups is subject to competing electronic effects. msu.edu

Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group due to its +M (mesomeric) effect. orgosolver.com

Nitrile Group (-CN): A strong deactivating, meta-directing group due to its -I (inductive) and -M effects. mnstate.edu

Phenyl Group (as a substituent): A weakly deactivating, ortho, para-directing group.

The second phenyl ring is less reactive and substitution would occur at its ortho and para positions, though this is less favored compared to substitution on the activated ring.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

Ring Position Directing Influence Predicted Outcome
Methoxy-substituted C4 ortho to -OCH₃, meta to -CN Favorable site for substitution
Methoxy-substituted C6 ortho to -OCH₃, meta to -CN Favorable site for substitution
Unsubstituted Phenyl C2', C6' ortho to biphenyl linkage Possible, but less favored

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group (like a halide). libretexts.orgopenstax.org In this compound, the nitrile group is an effective electron-withdrawing group. However, the molecule lacks a conventional leaving group on either ring, making it generally unreactive towards SNAr reactions under standard conditions. uomustansiriyah.edu.iq Reactivity would be expected in derivatives where a leaving group is present, such as in 2-chloro-5-methoxybenzonitrile, where the nitrile group would activate the chlorine atom for nucleophilic displacement. google.com

Cyclization and Annulation Reactions Forming Polycyclic Systems

This compound is a key precursor for the synthesis of fused polycyclic systems like fluorenones and phenanthridines through intramolecular cyclization reactions.

Fluorenone Synthesis

A well-established route to substituted fluorenones utilizes this compound as a starting material. The synthesis involves a two-step sequence:

Reduction of the Nitrile: The nitrile group is reduced to a primary amine (2-(aminomethyl)-5-methoxybiphenyl) using reagents like LAH/AlCl₃. uni-muenchen.de

Oxidative Cyclization: The resulting aminomethyl biphenyl undergoes a metal-free, radical-mediated cyclization promoted by tert-butyl hydroperoxide (TBHP). uni-muenchen.debeilstein-journals.org This reaction proceeds via an intramolecular C-H amination/oxidation cascade to form the tricyclic ketone core, yielding 2-methoxy-9H-fluoren-9-one. beilstein-journals.org

Phenanthridine Synthesis

The synthesis of phenanthridines from biphenyl-2-carbonitrile precursors requires the modification of the nitrile group into an isocyanide. acs.org This 5-methoxy-2-isocyanobiphenyl intermediate can then undergo intramolecular cyclization. These reactions are often radical cascades, initiated by various radical sources, which add to the isocyanide functionality, followed by a homolytic aromatic substitution onto the adjacent phenyl ring to construct the phenanthridine skeleton. acs.orgnih.gov The presence of an electron-donating methoxy group on the biphenyl framework is generally well-tolerated in these cyclization reactions. acs.orgacs.org

Key Cyclization Reactions

Target Polycycle Precursor from this compound Key Reaction Type Example Product
Fluorenone 2-(aminomethyl)-5-methoxybiphenyl TBHP-mediated oxidative cyclization 2-Methoxy-9H-fluoren-9-one uni-muenchen.debeilstein-journals.org

Investigation of Molecular Interactions and Mechanistic Studies in Vitro Context

Exploration of Specific Molecular Target Interactions (In Vitro)

In vitro research has identified 5-Methoxy-2-phenylbenzonitrile as an inhibitor of tubulin polymerization. This positions the compound among other antimitotic agents that disrupt microtubule dynamics. Specifically, studies indicate that it likely binds to the colchicine-binding site on β-tubulin. This interaction is critical as it interferes with the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. nih.govresearchgate.net

The binding of this compound to this site disrupts the dynamic equilibrium of microtubule assembly and disassembly, a process vital for cellular integrity and proliferation. The methoxy (B1213986) and phenyl groups of the compound are believed to be key to its binding affinity within the colchicine (B1669291) pocket. researchgate.net The direct, concentration-dependent inhibition of purified tubulin polymerization is a primary mechanism of its cytotoxic action against cancer cells. researchgate.net

Enzymatic Activity Modulation and Inhibition Mechanisms (In Vitro)

While not a direct enzyme inhibitor in the traditional sense, this compound indirectly modulates the inherent GTPase activity of the β-tubulin subunit. By occupying the colchicine-binding site, the compound allosterically affects GTP hydrolysis, a crucial step for microtubule depolymerization. This interference disrupts the normal cycle of microtubule dynamics, which is reliant on this enzymatic activity. The inhibition is non-competitive with respect to GTP, as the binding sites are distinct. nih.gov

Further in vitro studies have also explored the compound's interaction with metabolic enzymes, such as those in liver microsomes, to understand its metabolic profile. However, the principal focus of enzymatic modulation studies remains its effect on tubulin dynamics.

Cellular Pathway Perturbation Analysis (In Vitro)

The disruption of microtubule function by this compound is a potent trigger for programmed cell death, or apoptosis, in cancer cells. In vitro evidence demonstrates that treatment with this compound activates the intrinsic apoptotic pathway, often following a sustained arrest in mitosis. researchgate.netnih.gov

Key molecular indicators of apoptosis have been observed in treated cells. This includes the activation of executioner caspases, such as caspase-3, which are critical for dismantling the cell. nih.gov The process is often initiated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c. nih.govgoogle.com This release subsequently triggers the caspase cascade, culminating in apoptotic cell death.

Table 1: In Vitro Apoptotic Effects

Cell Line Effect Pathway Implication
MCF-7 Induction of apoptosis Intrinsic pathway activation

This table is a representative summary of findings and may not be exhaustive.

A primary cellular effect of this compound is the potent disruption of the cell cycle. By inhibiting tubulin polymerization, the compound prevents the formation of a functional mitotic spindle, which is necessary for chromosome segregation. This leads to a significant arrest of cells in the G2/M phase of the cell cycle. researchgate.netnih.gov

Flow cytometry analyses of cancer cell lines treated with the compound consistently show a large population of cells accumulating in the G2/M phase. researchgate.netnih.gov This arrest activates the spindle assembly checkpoint (SAC), a crucial cellular monitoring system. The SAC halts further cell cycle progression until all chromosomes are properly attached to the spindle. The prolonged G2/M arrest induced by this compound is a key factor in its antiproliferative activity, as cells that cannot resolve this arrest are typically directed towards apoptosis. researchgate.net

Table 2: In Vitro Cell Cycle Effects

Cell Line Effect Checkpoint Activated

This table is a representative summary of findings and may not be exhaustive.

Advanced Applications in Chemical Research

Role as Ligands and Precatalysts in Homogeneous Catalysis

The utility of benzonitrile (B105546) and its derivatives as ligands in transition metal catalysis is well-established. The nitrile (cyano) group can coordinate with transition metals to form stable yet labile complexes, which are valuable as catalysts or catalyst precursors. Benzonitrile, the parent compound, is known to form coordination complexes with metals like palladium, such as bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂). wikipedia.org In these complexes, the benzonitrile ligands are readily displaced by stronger-binding ligands, making them useful as convenient starting materials for generating catalytically active species in situ. wikipedia.org

This principle extends to substituted benzonitriles like 5-Methoxy-2-phenylbenzonitrile. The presence of the nitrile group allows it to act as a ligand, while the biphenyl (B1667301) structure and methoxy (B1213986) group can influence the electronic properties and stability of the resulting metal complex. Although specific metal complexes of this compound are not extensively documented in the literature, its structural motifs are relevant to catalyst design. For instance, iron pincer complexes have been successfully used for the catalytic hydrogenation of related compounds like 4-phenylbenzonitrile, demonstrating the compatibility of the biphenyl nitrile structure within homogeneous catalytic systems. scispace.com The development of catalysts often involves tuning the steric and electronic properties of ligands, a role for which derivatives of this compound are theoretically suited. nih.gov

Precursors for Optoelectronic Materials Research

The field of optoelectronics relies on organic molecules with specific light-emitting and charge-transporting properties. Biphenyl derivatives are a cornerstone in the design of materials for organic light-emitting diodes (OLEDs) and liquid crystals. ambeed.coma2bchem.com this compound is identified commercially as a material relevant to the development of OLEDs, liquid crystals, and fluorescent materials. ambeed.coma2bchem.com

Patents in the field describe the use of structurally similar methoxy-biphenyl-nitrile compounds in light-emitting layers of OLEDs, highlighting the importance of this chemical scaffold. epo.org The biphenyl core provides rigidity and a conjugated system that is fundamental to the electronic properties required for such applications. acs.org

Furthermore, this compound serves as a key building block for synthesizing larger, more complex molecules with significant photophysical properties, such as fluorenones. beilstein-journals.orguni-muenchen.de Fluorenones are a class of compounds known for their tunable luminescent and electronic properties, with applications ranging from antiviral agents to materials science. uni-muenchen.debeilstein-journals.orgresearchgate.net The synthesis of substituted fluorenones from this benzonitrile precursor allows for the systematic modification of the final molecule's properties, which is a critical strategy in the development of new materials for optoelectronic devices. beilstein-journals.org The derived azafluorenones have also been investigated for their fluorescence, with some showing potential as imaging reagents. nih.gov

Building Blocks in the Synthesis of Complex Organic Molecules

One of the most significant applications of this compound is its role as a foundational building block in multi-step organic synthesis. beilstein-journals.orguni-muenchen.de Its biphenyl structure is typically constructed via a palladium-catalyzed Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. uni-muenchen.de

A prominent example is its use in the total synthesis of fluorenones and azafluorenones. uni-muenchen.de In a documented synthetic pathway, this compound is prepared and then subsequently transformed into other key intermediates. beilstein-journals.orguni-muenchen.de For example, it can be reduced to form 5-methoxy-2-phenylbenzaldehyde, which is then used to build more complex structures. molbase.com An alternative route involves the reduction of the nitrile to an aminomethyl group, yielding 2-(aminomethyl)biphenyls. These intermediates can then undergo metal-free oxidative cyclization to produce highly substituted fluorenones. beilstein-journals.org This methodology is compatible with a variety of functional groups, demonstrating its robustness in synthetic chemistry. beilstein-journals.org

The following tables outline the synthesis of this compound and its subsequent use as a building block.

Table 1: Synthesis of this compound via Suzuki Coupling uni-muenchen.de

Reactant 1Reactant 2CatalystBaseProductYield
2-Bromo-5-methoxybenzonitrile (B150773)Phenylboronic acidPd(PPh₃)₄Na₂CO₃This compound96%

Table 2: Application in Fluorenone Synthesis beilstein-journals.org

Starting MaterialKey IntermediateReagents for CyclizationFinal Product
This compound2-(Aminomethyl)-5-methoxy-N-methyl-biphenylaq. TBHP (70%)2-Methoxy-9H-fluoren-9-one

This strategic use of this compound allows chemists to construct the complex tricyclic core of fluorenones, which are not only important natural products but also possess a range of biological activities. uni-muenchen.debeilstein-journals.org

Development as Research Probe Molecules for Investigating Biological Systems

While this compound itself is not primarily used as a biological probe, its core chemical structure is highly relevant to the design of such molecules. Fluorescent probes are essential tools for visualizing biological processes in living systems, and small organic molecules are often the basis for their design. nih.govrsc.orgresearchgate.net The development of these probes often focuses on creating molecules that change their fluorescence properties upon interacting with a specific analyte or microenvironment. researchgate.net

The substituted biphenyl nitrile scaffold is a validated platform for creating highly specific imaging agents. For example, a structurally related compound, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, has been synthesized as a positron emission tomography (PET) radiotracer for imaging metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) in the brain. nih.gov This demonstrates the suitability of the benzonitrile framework for creating probes that can be used for noninvasive in-vivo imaging of specific biological targets.

Furthermore, as a precursor to fluorenones and azafluorenones, this compound contributes to the development of potential imaging agents. nih.gov Certain azafluorenone derivatives have been identified as a new class of biocompatible imaging reagents, leveraging the favorable aqueous solubility and spectroscopic properties imparted by the pyridine (B92270) motif. nih.gov Therefore, while not a probe itself, this compound is a key starting material for the synthesis of molecules with potential applications in biological imaging and diagnostics. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-2-phenylbenzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a boronic ester intermediate and a substituted benzonitrile. Key parameters include:
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (commonly used for aryl coupling) .
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions .
  • Temperature : 80–100°C for 12–24 hours .
    Optimization involves adjusting catalyst loading (0.5–5 mol%) and solvent polarity to improve yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃), nitrile (-CN), and aromatic proton environments .
  • IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O of methoxy) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 225.0794) .
  • X-ray Crystallography : For definitive structural confirmation (if crystalline) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for methoxybenzonitrile derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to assess byproducts .
  • Moisture sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas purging .
  • Catalyst deactivation : Pre-treat solvents with activated alumina to remove trace oxygen .
    Statistical tools like Design of Experiments (DoE) can systematically optimize variables (e.g., temperature, stoichiometry) .

Q. What strategies are effective in studying the hydrolytic stability of the nitrile group in this compound under physiological conditions?

  • Methodological Answer :
  • pH-dependent stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. Nitriles are prone to hydrolysis at pH > 8, forming amides or carboxylic acids .
  • Stabilization : Co-solvents (e.g., PEG-400) or steric hindrance via ortho-substituents reduce hydrolysis rates .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for Suzuki couplings. Focus on electron-withdrawing effects of -CN and -OCH₃ on aryl halide reactivity .
  • Molecular docking : Predict binding affinity with palladium catalysts to identify steric clashes .
  • SAR studies : Compare Hammett σ values of substituents to correlate electronic effects with reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.